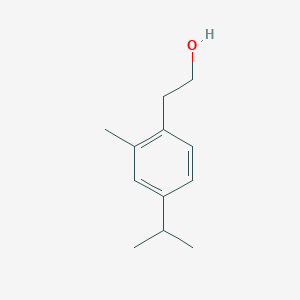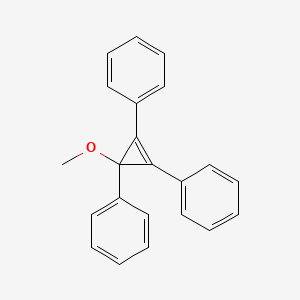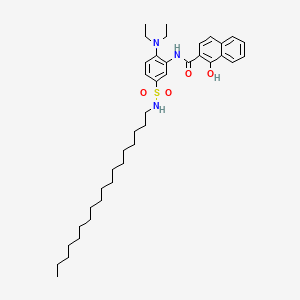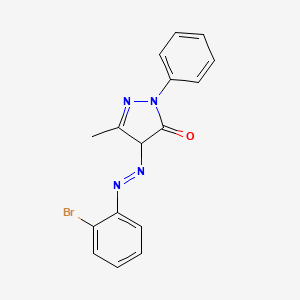
2-(4-Isopropylphenyl)-1-propanol, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropylphenyl)-1-propanol, AldrichCPR is an organic compound with the molecular formula C12H18O. It is a secondary alcohol with an isopropyl group attached to the phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Isopropylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 2-(4-Isopropylphenyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Isopropylphenyl)-1-propanol undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 2-(4-Isopropylphenyl)-2-propanone.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(4-Isopropylphenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Isopropylphenyl)-1-propanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
- 2-(4-Isopropylphenyl)acetic acid
- 2-Cyano-3-(4-isopropylphenyl)-2-propenoic acid
- 3-(4-Isopropylphenyl)-2-phenyl-2-propenoic acid
Uniqueness
2-(4-Isopropylphenyl)-1-propanol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its secondary alcohol group and isopropyl substitution on the phenyl ring make it a valuable intermediate in various synthetic pathways and applications .
属性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
2-(2-methyl-4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)12-5-4-11(6-7-13)10(3)8-12/h4-5,8-9,13H,6-7H2,1-3H3 |
InChI 键 |
ZLFCBNDDAIHPPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12040869.png)
![N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B12040875.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)
![[Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)


![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)

![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)



![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
